4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine
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Overview
Description
4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with methoxy groups at positions 4 and 6, and a pyrrolidinyl group linked to a pyridine ring at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2-amino-4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where the pyrrolidine ring is attached to the pyrimidine core.
Attachment of the Pyridine Ring: The pyridine ring is then linked to the pyrrolidinyl group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine core or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with applications in developing new drugs.
Agrochemicals: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4,6-dimethoxypyrimidine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical properties and applications.
4,6-Dimethoxy-2-(methylsulphonyl)pyrimidine: Another related compound with a sulfonyl group, used in different industrial applications.
Uniqueness
4,6-Dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core with both pyrrolidinyl and pyridine substituents. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4,6-dimethoxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-20-13-9-14(21-2)18-15(17-13)19-8-4-6-12(19)11-5-3-7-16-10-11/h3,5,7,9-10,12H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMGWSOBSQQAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCC2C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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